molecular formula C24H21ClN4O4S2 B2694840 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide CAS No. 922620-67-5

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

Cat. No.: B2694840
CAS No.: 922620-67-5
M. Wt: 529.03
InChI Key: HVTQEYRENVPVCZ-UHFFFAOYSA-N
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Description

“N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.

    Introduction of the Methoxy and Chloro Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized through Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

    Sulfonylation and Hydrazide Formation: The final steps involve sulfonylation of the tetrahydroisoquinoline and subsequent coupling with the benzothiazole derivative to form the hydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential interactions with proteins and enzymes, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of “N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s sulfonyl and hydrazide groups may play a role in binding to the active sites of proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.

    Tetrahydroisoquinoline Derivatives: Compounds like tetrahydropapaveroline, salsolinol.

Uniqueness

The uniqueness of “N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide” lies in its combination of functional groups and structural motifs. The presence of both benzothiazole and tetrahydroisoquinoline moieties, along with the sulfonyl and hydrazide groups, provides a unique scaffold for potential biological activity and chemical reactivity.

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S2/c1-33-20-11-10-19(25)22-21(20)26-24(34-22)28-27-23(30)16-6-8-18(9-7-16)35(31,32)29-13-12-15-4-2-3-5-17(15)14-29/h2-11H,12-14H2,1H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQEYRENVPVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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